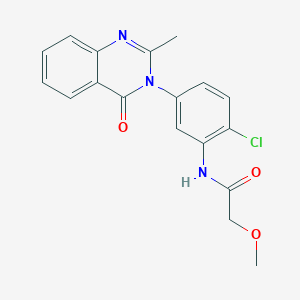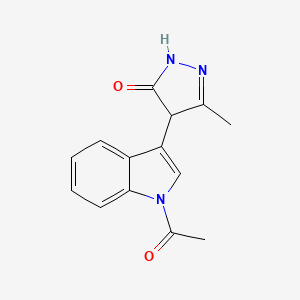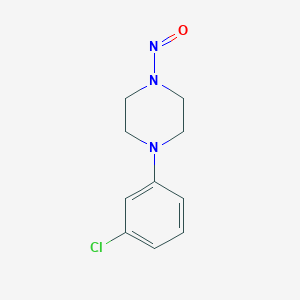
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3S and its molecular weight is 346.37. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetyl- and Butyrylcholinesterase Inhibition : Research by Pflégr et al. (2022) highlights the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles, including thiadiazole derivatives, as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targeted for the treatment of conditions such as dementias and myasthenia gravis. The study found moderate dual inhibition against both enzymes, with certain heterocycles showing significant inhibition potency, suggesting potential for therapeutic applications in neurodegenerative diseases (Pflégr et al., 2022).
Antimycobacterial Activity : Gezginci et al. (1998) synthesized and tested derivatives of pyridines and pyrazines substituted with oxadiazole and thiadiazole rings for their activity against Mycobacterium tuberculosis. This study indicates the potential use of these compounds in treating tuberculosis by demonstrating varying degrees of antimycobacterial potency, thus contributing valuable insights into the development of new antimicrobial agents (Gezginci et al., 1998).
Anticancer Properties : A study by Li et al. (2020) on dehydroabietic acid derivatives, incorporating thiadiazole, pyridine, and amide moieties, showcased their interaction with DNA and bovine serum albumin (BSA), along with selective cytotoxicity towards cancer cell lines. This research presents a foundation for the development of novel anticancer agents based on the structural framework of thiadiazole derivatives (Li et al., 2020).
Nematocidal Activity : Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety with significant nematocidal activity. The study demonstrates the potential of these compounds as lead candidates for new nematicides, offering a promising direction for agricultural pest control (Liu et al., 2022).
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c1-2-3-9-12(24-20-18-9)14(22)16-7-11-17-13(19-23-11)8-4-5-15-10(21)6-8/h4-6H,2-3,7H2,1H3,(H,15,21)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZBMXUFDOJZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)
![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)
![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)
![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)

![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)